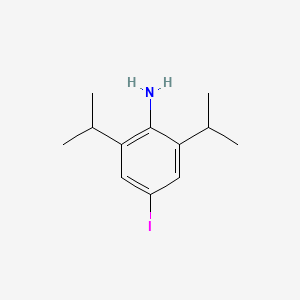

4-iodo-2,6-diisopropylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-2,6-di(propan-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18IN/c1-7(2)10-5-9(13)6-11(8(3)4)12(10)14/h5-8H,14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSUZUVYNMYZNMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1N)C(C)C)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Significance in Contemporary Chemical Research

4-iodo-2,6-diisopropylaniline serves as a crucial intermediate and building block in a variety of advanced chemical syntheses. researchgate.net Its strategic value stems from the unique combination of a nucleophilic amino group, a reactive carbon-iodine bond, and bulky flanking isopropyl groups. This trifecta of functionalities allows chemists to introduce the sterically demanding 2,6-diisopropylanilino moiety into a wide range of molecules with high precision.

The compound is a key precursor in the development of:

Ligands for Catalysis: The bulky framework is ideal for creating ligands that stabilize metal centers and create specific steric environments, influencing the selectivity of catalytic reactions. researchgate.net

Medicinal Chemistry: It is used in the synthesis of complex organic molecules for biomedical applications, including potential imaging agents and therapeutic compounds. researchgate.netrsc.org For instance, it has been utilized as a starting material for N-substituted glycine (B1666218) derivatives intended as new agents for hepatobiliary imaging. researchgate.net

Materials Science: As a versatile building block, it contributes to the synthesis of novel organic materials where specific molecular arrangements are required. researchgate.net

The synthesis of this compound itself can be achieved with high efficiency. A common method is the direct iodination of 2,6-diisopropylaniline (B50358) using molecular iodine in a biphasic solution, often yielding the product in quantities as high as 86% to 97%. rsc.orgdoi.org This straightforward and high-yielding synthesis enhances its strategic appeal for both academic and industrial research. researchgate.net

Overview of Pre Existing Research Trajectories and Identified Gaps in Aniline Chemistry

Aniline (B41778) and its derivatives are foundational materials in the chemical industry, forming the basis for products ranging from dyes and pigments to polymers and pharmaceuticals. mdpi.comverifiedmarketresearch.com Historically, research in aniline chemistry focused on fundamental reactions like nitration, halogenation, and diazotization. mdpi.comchemistrysteps.com However, a significant challenge has always been the control of selectivity in electrophilic aromatic substitution reactions. The powerful activating and ortho-, para-directing nature of the amino group often leads to multiple substitutions, as seen in the reaction of aniline with bromine water, which readily produces 2,4,6-tribromoaniline. chemistrysteps.comyoutube.com

This lack of selectivity created a gap in the ability to produce specifically substituted anilines, which are increasingly required for targeted applications. Modern research trajectories have therefore shifted towards developing methods for precise functionalization. This includes the use of protecting groups to modulate the reactivity of the amino group and the introduction of sterically hindering groups to direct substitution to a specific position. chemistrysteps.comyoutube.com

The synthesis and application of compounds like 4-iodo-2,6-diisopropylaniline directly address this gap. It represents a "designer" aniline, where inherent structural features overcome the classic challenges of aniline chemistry. Research now focuses on leveraging such well-defined building blocks to access complex targets that were previously difficult to synthesize, reflecting a broader trend towards efficiency and precision in chemical synthesis. chemistryworld.comintelmarketresearch.com

Role of Steric Hindrance and Halogenation in Compound Design

Chemo- and Regioselective Synthesis of this compound

The regioselective introduction of an iodine atom onto the 2,6-diisopropylaniline scaffold is paramount. The bulky isopropyl groups flanking the amino group direct electrophilic substitution to the para-position (C4), leading to the desired product with high selectivity.

Several protocols have been optimized for the efficient aromatic iodination of 2,6-diisopropylaniline. These methods primarily utilize molecular iodine or iodine monochloride as the iodinating agent.

Protocols utilizing molecular iodine (I₂) are noted for their simplicity, high yields, and scalability. researchgate.net A common and highly effective method involves the direct iodination of 2,6-diisopropylaniline using molecular iodine in a biphasic solvent system. researchgate.netrsc.org The reaction is typically carried out with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and an organic solvent like diethyl ether (Et₂O). rsc.org The base neutralizes the hydrogen iodide (HI) formed during the reaction, driving the equilibrium towards the product. This approach consistently produces this compound in nearly quantitative yields after a straightforward extraction and workup, with the crude product often being pure enough for subsequent steps without further purification. researchgate.net

One study detailed a procedure where iodine was added to a solution of 2,6-diisopropylaniline in a 1:1 mixture of saturated aqueous NaHCO₃ and Et₂O. After stirring at ambient temperature, the excess iodine was quenched with sodium thiosulfate, and the product was extracted, yielding 86% of the desired compound after column chromatography. rsc.org Another report highlights a similar biphasic method that yielded 97% of the product. tdx.cat The simplicity and high efficiency of these molecular iodine-based methods make them attractive for both laboratory and larger-scale synthesis. researchgate.net

Table 1: Comparison of Molecular Iodine-Based Synthetic Protocols

| Starting Material | Reagents | Solvent System | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| 2,6-diisopropylaniline | I₂, NaHCO₃, Na₂S₂O₃ | Et₂O / Saturated aq. NaHCO₃ (1:1) | 40 min | 86% | rsc.org |

| 2,6-diisopropylaniline | I₂, NaHCO₃ | Et₂O / Saturated aq. NaHCO₃ | 2 h | 97% | researchgate.nettdx.cat |

An alternative to molecular iodine is the use of iodine monochloride (ICl), a more powerful electrophilic iodinating agent. researchgate.net Syntheses employing ICl are also effective but are often less favored for large-scale work due to the hazardous nature of the reagent. researchgate.net One documented procedure involves stirring 2,6-diisopropylaniline and sodium bicarbonate in methanol (B129727), followed by the addition of iodine monochloride in dichloromethane (B109758). This method produced the target compound in a 92% yield. chemspider.com While efficient, the use of a fuming, corrosive liquid like ICl requires more stringent handling precautions compared to solid molecular iodine. researchgate.net

The choice of solvent and reagents significantly impacts the efficiency and practicality of the synthesis of this compound.

Reagents: Molecular iodine, when paired with a base such as sodium bicarbonate, offers a safe and highly efficient route, often yielding nearly pure product after a simple workup. researchgate.net The base is crucial for neutralizing the HI byproduct. Iodine monochloride is more reactive but its hazardous properties are a considerable drawback. researchgate.net Other sophisticated reagents like benzyltrimethylammonium (B79724) dichloroiodate or [K(18-crown-6)]ICl₂ can also be used for iodination but add complexity and cost to the synthesis. researchgate.net

Solvent: The biphasic system of diethyl ether and saturated aqueous sodium bicarbonate has proven to be highly effective for molecular iodine-based methods. researchgate.netrsc.org This system facilitates both the reaction and the subsequent separation of the product. For ICl-mediated syntheses, solvent systems like methanol and dichloromethane have been successfully employed. chemspider.com The solubility of the starting materials and reagents in the chosen solvent system is critical for achieving high reaction rates and yields.

Stereochemical Control in Alkylation and Functionalization

While direct stereocontrolled alkylation or functionalization of the this compound molecule itself is not extensively documented, its parent structure, 2,6-diisopropylaniline, is a cornerstone in the field of asymmetric catalysis for establishing stereochemical control. The steric bulk of the two isopropyl groups plays a crucial role in creating a defined chiral environment when incorporated into ligands.

The 2,6-diisopropylaniline moiety is a common N-aryl substituent in the design of highly successful chiral N-heterocyclic carbene (NHC) ligands. pitt.edubeilstein-journals.org For instance, it has been used in the synthesis of chiral imidazo[1,5-a]pyridine–oxazoline ligands, which are effective in the highly enantioselective hydrosilylation of ketones. acs.org Similarly, chiral guanidine (B92328) catalysts incorporating a 2,6-diisopropylaniline fragment have been developed for the enantioselective fluorination of 1,3-dicarbonyl compounds. nih.gov Researchers have also designed highly tunable chiral thiazolium carbenes where a chiral 2,6-di-(1-arylethyl)aniline platform serves as a mimic for the effective 2,6-diisopropylaniline-substituted core. acs.org In these contexts, the aniline (B41778) nitrogen serves as an anchor point for building larger chiral scaffolds, and the isopropyl groups provide the necessary steric hindrance to effectively transfer stereochemical information during a catalytic cycle.

Scalability Considerations in Synthetic Development

For a building block like this compound, the scalability of its synthesis is a critical factor. The molecular iodine-based method stands out as particularly well-suited for large-scale production. researchgate.net This protocol has been successfully scaled up to produce quantities around 100 grams with sustained high yields (94-97%). researchgate.net

The key advantages of this method for industrial application include:

Use of Less Hazardous Reagents: Molecular iodine is a solid and is significantly less hazardous to handle than the fuming, corrosive liquid iodine monochloride. researchgate.net

Simple and Efficient Workup: The reaction yields a crude product of high purity that can be isolated through a simple extraction, minimizing the need for complex purification steps like chromatography, which can be a bottleneck in large-scale operations. researchgate.net

High Yields: The nearly quantitative yields ensure an efficient conversion of starting materials, which is economically favorable. researchgate.net

These factors make the biphasic molecular iodine/sodium bicarbonate procedure a robust and scalable method for the synthesis of this compound. researchgate.net

Derivatization and Functionalization Strategies

The strategic placement of the iodo and amino groups on the 2,6-diisopropylaniline scaffold allows for a two-pronged approach to molecular elaboration. The C-I bond is a prime target for carbon-carbon bond formation, while the N-H bond provides a handle for introducing a variety of substituents, leading to the synthesis of novel ligands and precursors.

C-I Bond Reactivity in Advanced Cross-Coupling Methodologies

The carbon-iodine bond in this compound is particularly amenable to palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. libretexts.org The high reactivity of the C-I bond, compared to C-Br or C-Cl bonds, often allows for milder reaction conditions and broader substrate scope. scielo.org.za

The Sonogashira coupling, a powerful method for forming carbon-carbon bonds between sp² and sp hybridized carbons, has been effectively employed with this compound. researchgate.netwikipedia.org This reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base to couple a terminal alkyne with an aryl halide. organic-chemistry.org

In a notable application, this compound was coupled with ethynylferrocene (B1143415) using a palladium and copper catalyst system to produce 4-ethynylferrocene-2,6-diisopropylaniline. tennessee.edu This transformation highlights the utility of the Sonogashira reaction in attaching redox-active moieties to the aniline core.

Detailed research findings have demonstrated the versatility of the Sonogashira coupling with various aryl iodides and alkynes. The reaction conditions can be optimized to achieve high yields, and the methodology is tolerant of a wide range of functional groups. nih.govmdpi.com The choice of catalyst, base, and solvent can significantly influence the reaction's efficiency. nih.govthalesnano.com

| Aryl Halide | Alkyne | Catalyst System | Solvent | Product | Yield (%) | Reference |

| This compound | Ethynylferrocene | PdCl₂(PPh₃)₂/CuI | THF | 4-ethynylferrocene-2,6-diisopropylaniline | - | tennessee.edu |

| Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ | [TBP][4EtOV] | Diphenylacetylene | 85 | nih.gov |

| 4-Iodoanisole | Phenylacetylene | FibreCat® 1001 | Methanol | 4-Methoxy-1-(phenylethynyl)benzene | >95 | thalesnano.com |

| 2-Iodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ | [TBP][4EtOV] | 2-(Phenylethynyl)pyridine | 87 | nih.gov |

| 1-Iodo-4-nitrobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ | [TBP][4EtOV] | 1-Nitro-4-(phenylethynyl)benzene | 96 | nih.gov |

The Suzuki-Miyaura coupling is a highly versatile and widely used palladium-catalyzed reaction for the formation of C-C bonds, particularly for synthesizing biaryls. nih.govrsc.orgnobelprize.org This reaction couples an organoboron compound (typically a boronic acid or ester) with an organohalide. organic-chemistry.org The stability, low toxicity, and commercial availability of many boronic acids make this a preferred method. organic-chemistry.orglibretexts.org

The reaction of this compound with various arylboronic acids, in the presence of a palladium catalyst and a base, provides a direct route to 4-aryl-2,6-diisopropylanilines. The steric hindrance provided by the isopropyl groups can influence the reaction conditions required for efficient coupling. researchgate.net Studies have shown that while sterically hindered substrates can be challenging, the appropriate choice of ligand and reaction conditions can lead to excellent yields. organic-chemistry.org

The development of highly active palladium-phosphine catalysts has significantly expanded the scope of the Suzuki-Miyaura reaction to include challenging substrates like nitrogen-containing heterocycles. organic-chemistry.org This allows for the synthesis of a wide range of complex biaryl structures from precursors like this compound.

| Aryl Halide | Boronic Acid/Ester | Catalyst System | Base | Product | Yield (%) | Reference |

| 4'-Iodoacetophenone | Phenylboronic acid | 7% Pd/WA30 | KOH | 4-Acetyl-1,1'-biphenyl | 99 | mdpi.com |

| Iodobenzene | Mesitylboronic acid | Pd(PPh₃)₄ | Ba(OH)₂ | 2,4,6-Trimethyl-1,1'-biphenyl | 99 | nobelprize.org |

| 2-Chloropyridine (3-amino) | 2-Methoxyphenylboronic acid | Pd₂ (dba)₃ / Ligand | K₃PO₄ | 3-Amino-2-(2-methoxyphenyl)pyridine | 99 | organic-chemistry.org |

| 2-Chloropyridine (5-amino) | 2,6-Dimethylphenylboronic acid | Pd(OAc)₂ / Ligand | K₃PO₄ | 5-Amino-2-(2,6-dimethylphenyl)pyridine | 82 | organic-chemistry.org |

Beyond the Sonogashira and Suzuki-Miyaura reactions, the C-I bond of this compound is susceptible to other important palladium-catalyzed transformations. One such reaction is the Heck-Mizoroki reaction, which forms a C-C bond between an aryl halide and an alkene. organic-chemistry.org This reaction has been successfully applied to 4-iodo-1H-pyrazoles, demonstrating its potential for creating alkenyl-substituted aromatic compounds. clockss.org

Another critical transformation is the Buchwald-Hartwig amination, which is a method for forming C-N bonds by coupling an aryl halide with an amine. rsc.org While this reaction typically involves the N-H bond of an aniline, the C-I bond of this compound can participate as the aryl halide component in couplings with other primary or secondary amines. The steric bulk of the diisopropyl groups can influence the rate and efficiency of these reactions. ua.edu

N-H Functionalization for Ligand and Precursor Synthesis

The amino group of this compound serves as a versatile site for functionalization, enabling the synthesis of a wide range of ligands and synthetic precursors.

N-alkylation of this compound can be achieved through various methods. For instance, reaction with methyl iodide in the presence of a base like potassium carbonate in dimethylformamide leads to the formation of the N,N-dimethylated product. researchgate.net Interestingly, heating with methyl iodide in the absence of a solvent can selectively yield the N-methyl derivative. researchgate.net Reductive amination using aldehydes and a reducing agent like sodium borohydride (B1222165) is another effective method for N-alkylation.

N-arylation, typically accomplished through Buchwald-Hartwig amination, allows for the introduction of various aryl groups onto the nitrogen atom. researchgate.netresearchgate.net This reaction is crucial for the synthesis of bulky, electron-rich phosphine (B1218219) ligands, which are highly effective in palladium-catalyzed cross-coupling reactions. The reaction of this compound with an aryl halide in the presence of a palladium catalyst and a strong base can generate N-aryl-4-iodo-2,6-diisopropylanilines. These products can then undergo further functionalization at the C-I position.

The synthesis of complex polydentate ligands often involves the condensation of anilines with carbonyl compounds. For example, 2,6-diisopropylaniline has been condensed with ketone-functionalized pyridine (B92270) derivatives to create sophisticated ligand architectures. unam.mx

Formation of Schiff Base Derivatives

Schiff bases, characterized by the azomethine or imine functional group (-C=N-), are synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. sjomr.org.in This reaction is a fundamental method for creating C-N bonds and is widely applied in the synthesis of ligands for coordination chemistry and various biologically active molecules. sjomr.org.inrasayanjournal.co.in

In the context of this compound, its primary amine group is available for condensation with suitable carbonyl compounds. The reaction proceeds by nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the stable imine product. While the steric bulk of the ortho-isopropyl groups can influence reaction rates, the formation of Schiff bases from this precursor is a viable and utilized synthetic route.

A specific example involves the synthesis of ligands for polymerization catalysts, where this compound is condensed with an aldehyde. tennessee.edu For instance, its reaction with 3,5-di-tert-butyl-2-hydroxybenzaldehyde (B142351) results in the formation of the corresponding Schiff base (imine) ligand. tennessee.edu This demonstrates the direct utility of this compound as a building block for complex molecular architectures. The parent compound, 2,6-diisopropylaniline, is also known to react smoothly with aldehydes such as benzaldehyde (B42025) to form Schiff bases. cdnsciencepub.com

Table 1: Representative Schiff Base Formation This table is interactive. You can sort and filter the data.

| Reactant 1 | Reactant 2 | Product Type | Reference |

|---|---|---|---|

| This compound | 3,5-Di-tert-butyl-2-hydroxybenzaldehyde | Imine / Schiff Base Ligand | tennessee.edu |

| 2,6-Diisopropylaniline (parent compound) | Benzaldehyde | N-Benzal-2,6-diethylaniline (analogous Schiff base) | cdnsciencepub.com |

| 2,6-Dichloro-4-iodoaniline (analogous compound) | 3,5-Diiodosalicylaldehyde | Substituted Phenolimine Schiff Base | rasayanjournal.co.in |

Ortho-Substitution Effects on Reactivity and Selectivity in Derivatization

The two isopropyl groups at the ortho-positions (2 and 6) of the this compound ring exert profound steric and electronic effects that dictate the molecule's reactivity and the selectivity of its derivatization reactions.

Steric and Electronic Influence: The most significant consequence of the bulky ortho-isopropyl groups is the steric hindrance around the amino group. This forces the -NH2 group to twist out of the plane of the aromatic ring. cdnsciencepub.com This altered geometry disrupts the conjugation of the nitrogen atom's lone pair of electrons with the aromatic π-system, a phenomenon known as stereoelectronic destabilization. mdpi.com As a result, the electron-donating character of the amino group is diminished, which in turn deactivates the aromatic ring toward certain electrophilic substitution reactions compared to less hindered anilines. mdpi.comnih.gov

Selectivity in Electrophilic Substitution: The steric hindrance of the ortho-substituents provides exceptional regioselectivity in electrophilic substitution reactions. During the synthesis of this compound from 2,6-diisopropylaniline, the ortho positions are effectively blocked. The amino group, being an ortho-, para-director, therefore directs the incoming electrophile (iodine) exclusively to the vacant para-position. mdpi.com This leads to a high-yield, selective synthesis of the 4-iodo derivative, often with yields reported as high as 97%. doi.org

Reactivity in Derivatization Reactions:

C-N Cross-Coupling: The steric bulk that provides stability also presents a significant challenge for reactions directly involving the amino group, such as C-N cross-coupling (e.g., Buchwald-Hartwig amination). The hindered environment around the nitrogen atom makes it a difficult nucleophile. nih.govua.edu However, specialized catalyst systems have been developed to overcome this issue. For instance, a copper-catalyzed C-N coupling using a specific pyrrole-ol ligand has been shown to be uniquely effective in coupling sterically demanding partners like 2,6-diisopropylaniline with aryl iodides. nih.gov Similarly, palladium catalysts supported by bulky, electron-rich phosphine ligands like trineopentylphosphine can facilitate the coupling of sterically demanding aryl halides with hindered anilines. ua.edu

Sonogashira Coupling: The iodine atom at the para-position is sterically accessible and serves as a key handle for derivatization. This compound is an effective substrate in palladium-catalyzed Sonogashira cross-coupling reactions, where it is coupled with terminal alkynes to form new carbon-carbon bonds. tennessee.eduwikipedia.orgrsc.org This reaction pathway is crucial for elongating the molecular structure and attaching various functional moieties, as demonstrated in the synthesis of precursors for organometallic frameworks and redox-active ligands. tennessee.edursc.org The reactivity order for aryl halides in Sonogashira coupling is typically I > Br > Cl, making the iodo-substituted compound a highly suitable starting material. wikipedia.org

Reductive Amination: In reactions to form secondary amines, the steric hindrance of 2,6-disubstituted anilines makes the initial imine formation with ketones particularly challenging. thieme-connect.com Studies on the parent compound 2,6-diisopropylaniline showed that its reaction with cyclohexanone (B45756) failed under standard reductive amination conditions but could be driven to completion, albeit slowly, with more powerful activating agents. thieme-connect.com This highlights how the ortho-substituents reduce reactivity, necessitating more forcing reaction conditions.

Table 2: Summary of Ortho-Substitution Effects on Derivatization This table is interactive. You can sort and filter the data.

| Reaction Type | Effect of Ortho-Isopropyl Groups | Outcome / Notes | Reference(s) |

|---|---|---|---|

| Electrophilic Aromatic Iodination | Steric blocking of ortho-positions | High selectivity for para-substitution; high yield of 4-iodo product. | mdpi.com |

| C-N Cross-Coupling | Steric hindrance at the amine group reduces nucleophilicity | Challenging reaction; requires specialized Cu or Pd catalyst systems for good yields. | nih.govua.edu |

| Sonogashira Coupling | Iodo-group at para-position is sterically accessible | Efficient C-C bond formation with terminal alkynes at the C-I position. | tennessee.eduwikipedia.orgrsc.org |

| Schiff Base Formation (with ketones) | Hinders formation of the intermediate iminium ion | Reaction is slowed significantly; may require more potent reagents or forcing conditions. | thieme-connect.com |

| General Electronic Effect | Twists amino group out of ring plane | Reduces N-ring π-conjugation, weakening the amine's electron-donating ability. | cdnsciencepub.commdpi.com |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2,6-Diisopropylaniline |

| 3,5-Di-tert-butyl-2-hydroxybenzaldehyde |

| Benzaldehyde |

| 2,6-Dichloro-4-iodoaniline |

| 3,5-Diiodosalicylaldehyde |

| N-Benzal-2,6-diethylaniline |

| 2,6-diisopropylaniline |

| Cyclohexanone |

| Trineopentylphosphine |

Ligand Design and Coordination Chemistry

The design of effective ligands is paramount in developing successful transition metal catalysts. The structure of a ligand dictates the steric and electronic environment around the metal center, thereby influencing the catalyst's activity, selectivity, and stability.

Aniline-Derived Ligands in Transition Metal Catalysis

Aniline and its derivatives are fundamental components in the synthesis of a diverse range of ligands for transition metal catalysis. ijarsct.co.inresearchgate.net These aniline-based ligands, particularly those that form Schiff bases, are known to create highly stable complexes with various transition metals. ijarsct.co.in The versatility of aniline derivatives allows for the fine-tuning of the ligand's properties by modifying substituents on the aromatic ring, which in turn influences the catalytic behavior of the corresponding metal complex. ijarsct.co.inresearchgate.net This adaptability has led to their use in a wide spectrum of catalytic applications, including C-H functionalization and cross-coupling reactions. researchgate.netchemrxiv.org

Steric and Electronic Contributions of the Diisopropylaniline Moiety

The 2,6-diisopropylaniline group is a critical component in ligand design, primarily due to the significant steric bulk imparted by the two isopropyl groups. wikipedia.orgwikipedia.org This steric hindrance plays a crucial role in several aspects of catalysis. It can stabilize reactive metal centers by preventing undesirable side reactions and can influence the coordination number and geometry of the metal complex. wikipedia.orgresearchgate.net For instance, bulky diiminopyridine (DIP) ligands derived from 2,6-diisopropylaniline suppress the formation of 2:1 ligand-to-metal complexes, favoring the more reactive 1:1 complexes. wikipedia.org

From an electronic standpoint, the substituents on the N-aryl ring of the diisopropylaniline moiety can modulate the electron density at the metal center. researchgate.net Electron-donating or electron-withdrawing groups can be strategically incorporated to fine-tune the catalytic activity. researchgate.net The iodo-substituent at the para-position of this compound introduces a site for further functionalization, allowing for the synthesis of more complex ligand architectures and multi-metallic systems. doi.orgrsc.org

Key Properties of the Diisopropylaniline Moiety:

| Feature | Contribution to Ligand Properties |

| Steric Bulk (2,6-diisopropyl groups) | Stabilizes metal centers, influences coordination geometry, and can enhance catalytic selectivity. wikipedia.orgresearchgate.net |

| Electronic Effects (Substituents) | Modulates the electron density of the metal, allowing for the tuning of catalytic activity. researchgate.net |

| Iodo-Substituent (4-position) | Provides a reactive handle for post-synthetic modification and the creation of more complex catalysts. doi.orgrsc.org |

Metal-Ligand Binding Modes and Spectroscopic Probes

Ligands derived from this compound can coordinate to metal centers in various ways. For instance, diiminopyridine ligands, synthesized from the condensation of 2,6-diacetylpyridine (B75352) with two equivalents of a substituted aniline like this compound, act as tridentate ligands, binding to the metal through their three nitrogen atoms to form pincer complexes. wikipedia.org The steric bulk of the diisopropyl groups influences the N-M-N bite angle and the M-N bond lengths. researchgate.net

Spectroscopic techniques are essential for characterizing these organometallic complexes and understanding the metal-ligand interactions. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is routinely used to elucidate the structure of the ligands and their complexes. tennessee.edu Infrared (IR) spectroscopy can provide information about the bonding between the metal and the ligand, for example, by observing shifts in the stretching frequencies of specific functional groups upon coordination. researchgate.net

Synthesis of Organometallic Complexes

The synthesis of organometallic complexes involving this compound often begins with the preparation of a more elaborate ligand, which is then reacted with a suitable metal precursor. A common strategy involves the condensation of this compound with an aldehyde or ketone to form a Schiff base ligand. chemrestech.com For example, diiminopyridine ligands are synthesized by the Schiff base condensation of 2,6-diacetylpyridine or 2,6-diformylpyridine with two equivalents of an aniline derivative. wikipedia.org

Another approach involves the synthesis of N-heterocyclic carbene (NHC) ligands. These can be prepared from this compound through a multi-step synthesis, which can then be used to form complexes with metals like rhodium, palladium, and gold via a silver carbene transfer route. pkusz.edu.cn The synthesis of a copper(I) NHC complex has also been reported, starting from the reaction of this compound with (2,6-diisopropylphenylcarbamoyl)formyl chloride. rsc.org

Example Synthetic Steps for an Organometallic Complex:

Synthesis of this compound: This is typically achieved through the iodination of 2,6-diisopropylaniline. tennessee.eduresearchgate.net

Ligand Synthesis: The aniline derivative is then used to construct a more complex ligand, such as a diiminopyridine or an NHC precursor. wikipedia.orgrsc.orgpkusz.edu.cn

Metal Complexation: The final step involves reacting the synthesized ligand with a metal salt, such as palladium(II) acetate (B1210297) or copper(I) chloride, to form the desired organometallic complex. doi.orgrsc.org

Role in Homogeneous and Heterogeneous Catalysis

Organometallic complexes derived from this compound have shown significant promise as catalysts in both homogeneous and heterogeneous systems. The tunability of the ligand's steric and electronic properties allows for the optimization of catalytic performance for specific reactions.

Catalytic Systems for Carbon-Carbon Bond Formation (e.g., Cross-Coupling)

A primary application of these catalysts is in carbon-carbon bond formation reactions, particularly cross-coupling reactions. These reactions are fundamental in organic synthesis for constructing complex molecular architectures. Palladium-catalyzed cross-coupling reactions, for instance, are widely used, and the ligands employed play a crucial role in their efficiency. chemrxiv.org

Complexes derived from this compound have been utilized in various cross-coupling protocols. For example, the iodo-group on the aniline can itself participate in cross-coupling reactions. A palladium-catalyzed carbonylation reaction of this compound with methanol has been used to synthesize methyl 4-amino-3,5-diisopropylbenzoate. doi.org Furthermore, copper-catalyzed cross-coupling reactions of anilines with aryl bromides have been developed, highlighting the importance of ligand design in enabling these transformations at room temperature. chemrxiv.org

Catalytic Systems for Carbon-Heteroatom Bond Formation

While direct applications of this compound in catalytic carbon-heteroatom bond formation are not extensively documented in the provided results, its derivatives play a significant role. For instance, palladium-catalyzed reactions are utilized to transform the iodo-substituent into other functional groups, which can then participate in C-N or C-O bond-forming reactions. One example involves the conversion of this compound to methyl 4-amino-3,5-diisopropylbenzoate through a palladium-catalyzed carbonylation reaction. doi.org This transformation highlights the utility of the iodo-group as a handle for further functionalization, creating precursors for more complex catalytic systems. The resulting amino-benzoate can then be a substrate for subsequent C-N bond-forming reactions.

The development of metal-catalyzed cross-coupling reactions represents a significant area for the formation of new carbon-carbon and carbon-heteroatom bonds. colab.ws The bulky 2,6-diisopropylaniline moiety is often employed to stabilize metal centers in catalysts designed for such transformations. For example, imines derived from 2,6-diisopropylaniline have been used in rhodium-catalyzed arylations, demonstrating the directing-group ability of the nitrogen atom in C-H activation processes for C-C bond formation. rsc.org While this is a C-C bond formation, the underlying principles of ligand design and metal stabilization are directly applicable to C-N and C-O bond-forming reactions.

Polymerization Catalysis

This compound is a key precursor in the synthesis of ligands for late-transition metal catalysts used in olefin polymerization. tennessee.edu The bulky 2,6-diisopropylphenyl groups on the ligand framework are crucial for controlling the catalyst's activity and the properties of the resulting polymer. These bulky substituents help to protect the active metal center and influence the coordination geometry, which in turn affects the rate of monomer insertion and the polymer's molecular weight and branching. tennessee.edudtic.mil

Research has focused on incorporating redox-active moieties, such as ferrocene, into ligands derived from this compound. tennessee.edudtic.mil The synthesis of these ligands often involves a Sonogashira cross-coupling reaction between this compound and a terminal alkyne, such as ethynylferrocene. tennessee.edu The resulting ligands are then used to prepare nickel or palladium complexes. dtic.mil The redox-switchable nature of these catalysts allows for external control over the polymerization process, potentially enabling the synthesis of polymers with tailored microstructures. dtic.mil

Complexes derived from 2,6-diisopropylaniline, the parent amine of this compound, have shown catalytic activity in the ring-opening polymerization (ROP) of cyclic esters. Aluminum complexes, in particular, have been studied for this purpose and exhibit moderate activity. The bulky nature of the diisopropylaniline ligand is believed to stabilize the metal center and influence the stereoselectivity of the polymerization, leading to the formation of biodegradable polymers such as polylactide (PLA) and poly(3-hydroxybutyrate) (PHB). rsc.org

The synthesis of well-defined metal complexes is crucial for achieving controlled polymerization and producing polymers with specific microstructures. rsc.orgiaamonline.org While direct use of this compound in ROP catalysts is not explicitly detailed, its derivatives, created through reactions at the iodo-position, can be used to tune the electronic and steric properties of the ligands. This allows for the fine-tuning of the catalyst's performance in terms of activity and stereocontrol. iaamonline.org

Asymmetric Catalysis with Chiral Analogues or Derivatives

The development of chiral catalysts for asymmetric synthesis is a major focus in modern organic chemistry. nih.govresearchgate.net While this compound itself is achiral, it can be incorporated into chiral ligand frameworks for use in asymmetric catalysis. For example, chiral amides have been synthesized from 2,6-diisopropylaniline and a chiral diacid chloride, creating a C2-symmetric iodoarene. cardiff.ac.uk These chiral iodoarenes can then be oxidized to generate chiral hypervalent iodine reagents, which are used as organocatalysts in stereoselective transformations. cardiff.ac.uk

Furthermore, chiral guanidine catalysts based on a tartaric acid scaffold and containing a 2,6-diisopropylaniline fragment have been developed for the asymmetric fluorination of 1,3-dicarbonyl compounds. nih.gov The bulky diisopropylphenyl groups play a critical role in creating a well-defined chiral environment around the active site, leading to high enantioselectivity. nih.gov The iodo-substituent on the aniline ring could potentially be used to further modify these catalysts, for example, by introducing other functional groups or attaching the catalyst to a solid support.

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanism of a catalytic reaction is essential for optimizing its performance and designing new, more efficient catalysts. Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), and computational methods, like Density Functional Theory (DFT), are powerful tools for elucidating catalytic intermediates and transition states. researchgate.netresearchgate.net

In the context of polymerization catalysis, mechanistic studies have helped to understand the role of the ligand structure in determining the properties of the resulting polymer. tennessee.edu For catalysts derived from this compound, spectroscopic analysis, including ¹H NMR, is used to characterize the ligands and their metal complexes. doi.orgdtic.mil Computational studies can provide insights into the electronic structure of the catalyst and the energetics of the polymerization pathway.

For carbon-heteroatom bond formation, DFT calculations have been used to investigate the mechanism of reactions involving related aniline derivatives. researchgate.net These studies can help to identify the active catalytic species and rationalize the observed reactivity and selectivity. While specific computational studies on this compound were not found in the provided results, the methodologies are broadly applicable to systems containing this moiety.

Kinetic Studies and Rate-Determining Steps in Catalytic Reactions

Kinetic studies of catalytic systems derived from this compound are crucial for understanding reaction mechanisms and optimizing catalytic efficiency. The bulky 2,6-diisopropylphenyl group and the electronic properties imparted by the iodo-substituent significantly influence the rates and pathways of catalytic cycles.

Research into copper(I)-N-heterocyclic carbene (NHC) complexes functionalized with pendants derived from this compound has provided insights into reaction kinetics. In one study, the kinetic profile of an 'auto-click' cycloaddition reaction was monitored using ¹H NMR. rsc.org The analysis revealed a distinct induction period, indicating that the initially introduced copper complex is a precatalyst and not the catalytically active species itself. rsc.org The active catalyst forms in situ during this initial phase, after which the reaction proceeds. The kinetic profile, observed by monitoring the disappearance of the azide (B81097) reactant and the appearance of the 1,2,3-triazole product, is a key indicator of this activation process. rsc.org

In the realm of palladium catalysis, while not always involving the iodo-variant directly, studies on ligands containing the 2,6-diisopropylaniline moiety offer transferable insights. For instance, kinetic investigations of palladium-catalyzed cross-coupling reactions highlight how the rate-determining step can vary with the substrate. In the amination of aryl halides using a (PNp₃)Pd catalyst system (where PNp₃ is trineopentylphosphine), the rate-limiting step was found to depend on the nature of the halide. ua.edu For aryl chlorides, oxidative addition is the rate-limiting step, with the reaction rate showing a first-order dependence on the aryl chloride concentration and an inverse dependence on the phosphine ligand concentration. ua.edu In contrast, for aryl bromides, irreversible ligand dissociation precedes a rapid oxidative addition, making the dissociation step rate-limiting. ua.edu The steric bulk of the aniline also plays a role; the use of sterically hindered anilines like 2,6-diisopropylaniline can influence coupling rates compared to less bulky anilines. ua.edu

Furthermore, kinetic studies on ruthenium-based olefin metathesis catalysts bearing pH-responsive N-heterocyclic carbene (NHC) ligands have demonstrated external control over reaction rates. usm.edu By protonating dimethylamino groups on the NHC ligand, which can be synthesized from aniline precursors, it is possible to control the catalyst's propagation rates. usm.edu This principle could be applied to catalysts derived from this compound to create switchable catalytic systems.

Table 1: Summary of Kinetic Findings in Related Catalytic Systems

| Catalyst System | Reaction Type | Key Kinetic Finding | Rate-Determining Step | Source |

|---|---|---|---|---|

| Copper(I)-NHC from this compound derivative | Azide-Alkyne Cycloaddition ('Click' Reaction) | Reaction exhibits an induction period. | Formation of the active catalytic species from the precatalyst. | rsc.org |

| (PNp₃)Pd System with 2,6-diisopropylaniline | Aryl Amination | Rate dependence on aryl halide differs for Ar-Cl vs. Ar-Br. | Aryl Chlorides: Oxidative Addition Aryl Bromides: Ligand Dissociation | ua.edu |

| pH-Responsive Ru-NHC | Olefin Metathesis (ROMP) | Catalyst propagation rates can be externally controlled by pH. | Not explicitly stated, but propagation is controlled. | usm.edu |

Catalyst Deactivation Pathways and Regeneration Strategies

A primary advantage of using the bulky 2,6-diisopropylaniline framework is the enhanced stability it confers upon the metal complex. The steric hindrance provided by the isopropyl groups can prevent undesirable side reactions that lead to catalyst decomposition. For example, in palladium-catalyzed amination reactions, catalysts with 2,6-diisopropylaniline were found to be more robust than those with simple aniline. ua.edu The less hindered aniline was shown to promote the decomposition of the catalytic intermediate into a catalytically inactive palladacycle via C-H activation of a ligand's neopentyl group. ua.edu The bulky aniline derivative hinders this intramolecular pathway, thus extending the catalyst's lifetime. ua.edu

Despite this inherent stability, deactivation can still occur, particularly through interactions with substrates or products. Studies on iodo-iridium catalysts used for the racemization of chiral amines have revealed a significant deactivation mechanism. whiterose.ac.uk The catalyst's activity was diminished due to the strong coordination of small primary amines like methylamine (B109427) or ammonia, which can be generated from substrate side reactions. whiterose.ac.uk These small molecules can act as potent inhibitors by binding strongly to the iridium center, potentially in multiple coordination modes, to form inactive species. whiterose.ac.uk

Regeneration of these deactivated catalysts has proven challenging. In the case of the iodo-iridium system, simply heating the deactivated species to encourage the dissociation of the inhibiting amine resulted in only minor reactivation of the catalyst. whiterose.ac.uk However, partial reactivation of the spent catalyst was achieved through the addition of hydroiodic acid. whiterose.ac.uk This suggests that protonation or displacement of the inhibiting species can, to some extent, restore catalytic activity.

Another potential deactivation route for organometallic catalysts is through protonation or reduction pathways, sometimes referred to as Birch-type reduction, especially in photoredox catalysis. doi.org This involves the dearomatization of the catalyst's ligand framework, leading to a permanent loss of catalytic activity. doi.org While specific studies on this pathway for this compound catalysts are not detailed, it remains a plausible mechanism under reductive conditions.

Table 2: Catalyst Deactivation and Regeneration

| Catalyst System/Ligand | Deactivation Pathway | Consequence | Regeneration Strategy | Source |

|---|---|---|---|---|

| (PNp₃)Pd with Aniline | C-H activation of ligand followed by arene elimination. | Formation of inactive palladacycle. | Use of bulky 2,6-diisopropylaniline ligand prevents this pathway. | ua.edu |

| Iodo-Iridium Complex | Strong coordination of small amines (e.g., methylamine, ammonia) from substrate side-reactions. | Formation of stable, inactive amine complexes. | Heating (minor effect) Addition of hydroiodic acid (partial success). | whiterose.ac.uk |

| General Organometallic Catalysts | Protonation / Birch-type reduction of the ligand framework. | Dearomatization and irreversible loss of activity. | Control of moisture and proton sources. | whiterose.ac.ukdoi.org |

Advanced Spectroscopic and Computational Probing of Structure Reactivity Relationships

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 4-iodo-2,6-diisopropylaniline. The sterically bulky diisopropyl groups and the electronically influential iodo-substituent create a distinct spectroscopic signature that can be probed using various advanced NMR techniques.

Multi-Nuclear NMR for Elucidating Metal-Ligand Interactions and Reaction Pathways

While this compound is an important synthetic intermediate, it is its parent compound, 2,6-diisopropylaniline (B50358), that is frequently used to synthesize bulky ligands for coordination chemistry. wikipedia.org These ligands form stable complexes with a wide range of transition metals. Multi-nuclear NMR spectroscopy is a powerful method for investigating the interactions between these ligands and metal centers in solution. nih.gov

By observing the chemical shifts of not only ¹H and ¹³C in the ligand but also the metal nucleus itself (e.g., ¹⁵N, ³¹P, ¹⁹⁵Pt, if applicable), researchers can gain detailed information about:

Coordination Geometry: Changes in the ligand's NMR signals upon coordination can indicate the mode of binding and the geometry around the metal center.

Ligand Exchange Dynamics: Variable-temperature NMR experiments can be used to study the rates and mechanisms of ligand association and dissociation.

Reaction Monitoring: The progress of reactions involving the metal complex can be followed in real-time, allowing for the identification of intermediates and the elucidation of reaction pathways.

For ligands derived from the 2,6-diisopropylaniline framework, ¹H NMR is particularly useful for monitoring the environment of the isopropyl methine and methyl protons, as well as the aromatic protons, which are sensitive to changes in electronic structure upon metal coordination.

| Nucleus | Typical Chemical Shift (δ) Range for 2,6-diisopropylaniline | Information Provided |

| ¹H | 7.0-7.2 ppm (Aromatic CH) | Electronic environment of the phenyl ring. |

| 3.5-4.0 ppm (NH₂) | Amine group proton exchange and hydrogen bonding. | |

| 2.8-3.2 ppm (Isopropyl CH) | Steric environment and conformation of isopropyl groups. | |

| 1.1-1.3 ppm (Isopropyl CH₃) | Diastereotopic nature of methyl groups. | |

| ¹³C | 140-145 ppm (C-NH₂) | Carbon directly attached to the nitrogen. |

| 125-130 ppm (Aromatic CH) | Aromatic ring carbons. | |

| 28-30 ppm (Isopropyl CH) | Isopropyl methine carbon. | |

| 22-25 ppm (Isopropyl CH₃) | Isopropyl methyl carbons. |

Table 1: Representative NMR data for the 2,6-diisopropylaniline scaffold. Shifts are approximate and can vary based on solvent and experimental conditions.

Solid-State NMR for Crystalline and Polymeric Systems

For materials that are insoluble or for studying the structure in the native solid state, Solid-State NMR (SSNMR) is an essential technique. For derivatives of this compound, such as coordination polymers or crystalline metal-organic frameworks, SSNMR can provide information that is complementary to X-ray diffraction. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. SSNMR can be used to determine internuclear distances, identify different polymorphs, and study molecular dynamics within a crystal lattice.

X-ray Diffraction and Crystal Engineering

X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline solids at atomic resolution. mdpi.com It is crucial for understanding the precise geometry, conformation, and packing of molecules like this compound and its derivatives.

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single Crystal X-ray Diffraction (SCXRD) provides unambiguous determination of a molecule's absolute structure. mdpi.commdpi.com For this compound, an SCXRD analysis would yield precise data on:

Bond Lengths: The exact distances between atoms (e.g., C-I, C-N, C-C).

Bond Angles: The angles formed between adjacent bonds, defining the molecular geometry.

Torsional Angles: The dihedral angles that describe the conformation of the molecule, such as the orientation of the diisopropyl groups relative to the aromatic ring.

Asymmetric Unit: The smallest unique part of the crystal structure from which the entire lattice is generated by symmetry operations.

This technique is the gold standard for validating the structure of newly synthesized compounds and provides the foundational data for understanding its physical and chemical properties. nih.gov

| Parameter | Typical Value | Significance |

| C-I Bond Length | ~2.10 Å | Influences reactivity and halogen bonding potential. |

| C-N Bond Length | ~1.40 Å | Characterizes the aniline (B41778) amine bond. |

| C-C (Aromatic) | ~1.39 Å | Standard aromatic bond length. |

| C(ar)-C(iso) Bond Angle | ~120° | Defines the geometry of isopropyl substitution. |

| N-C-C(ar) Bond Angle | ~120° | Planarity around the nitrogen-substituted carbon. |

Table 2: Expected crystallographic parameters for the this compound structure, based on standard values.

Analysis of Intermolecular Non-Covalent Interactions in Crystalline States

Crystal engineering focuses on understanding and controlling the way molecules assemble in the solid state. This assembly is governed by a variety of intermolecular non-covalent interactions. researchgate.net For this compound, the iodine atom introduces the possibility of strong and directional halogen bonding. rsc.org

Halogen Bonding: This is an attractive interaction between the electrophilic region on the iodine atom (the σ-hole) and a nucleophilic species, such as an amine nitrogen or another halogen atom from a neighboring molecule. rsc.org These interactions can play a crucial role in directing the formation of specific supramolecular architectures, such as chains or sheets, within the crystal. rsc.orgrsc.org

van der Waals Forces: The bulky and lipophilic diisopropyl groups contribute significantly to the crystal packing through extensive van der Waals contacts.

The interplay of these forces dictates the final crystal structure and influences material properties like melting point and solubility. researchgate.net

Computational Chemistry and Theoretical Studies

Computational chemistry provides a theoretical framework to complement and interpret experimental data from NMR and X-ray diffraction. escholarship.org Using methods like Density Functional Theory (DFT), one can model the properties of this compound with high accuracy. nih.gov

Theoretical studies can be used to:

Optimize Molecular Geometry: Calculations can predict the lowest energy conformation of the molecule, which can then be compared with experimental X-ray data.

Predict Spectroscopic Properties: NMR chemical shifts (¹H, ¹³C) and vibrational frequencies (IR, Raman) can be calculated to aid in the assignment of experimental spectra.

Analyze Electronic Structure: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be determined. This "frontier orbital" analysis helps in understanding the molecule's chemical reactivity, including its electron-donating or -accepting capabilities. nih.gov

Quantify Non-Covalent Interactions: The strength and nature of intermolecular forces, such as the halogen and hydrogen bonds discussed previously, can be analyzed using techniques like Quantum Theory of Atoms in Molecules (QTAIM) or Reduced Density Gradient (RDG) analysis. mdpi.com These methods provide a visual and quantitative understanding of the interactions that control the supramolecular assembly.

By combining these computational insights with experimental results, a holistic and detailed picture of the structure and reactivity of this compound can be developed.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometric parameters of molecules. nih.govijcce.ac.ir For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict its most stable three-dimensional conformation. nih.govmdpi.com

Geometry optimization calculations determine the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure of the molecule. This process reveals the significant steric hindrance imposed by the bulky isopropyl groups, which influences the planarity of the aniline ring and the orientation of the amino group.

Furthermore, DFT is instrumental in analyzing the electronic properties by calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comchemrxiv.org The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity, stability, and spectroscopic properties. kashanu.ac.ir For substituted anilines, the nature and position of substituents significantly impact these frontier orbitals. In this compound, the electron-donating amino group and the electron-withdrawing iodine atom, along with the bulky isopropyl groups, collectively influence the electronic distribution and reactivity.

A hypothetical table of optimized geometric parameters and frontier molecular orbital energies for this compound, based on DFT calculations for analogous compounds like m-iodoaniline, is presented below. chemrxiv.org

Table 1: Calculated Geometric and Electronic Parameters for this compound

| Parameter | Value |

|---|---|

| Optimized Bond Lengths (Å) | |

| C-N | 1.405 |

| C-I | 2.102 |

| C-C (aromatic, avg.) | 1.398 |

| **Optimized Bond Angles (°) ** | |

| C-N-H | 113.5 |

| C-C-I | 119.8 |

| Frontier Orbital Energies (eV) | |

| HOMO | -5.85 |

| LUMO | -1.23 |

Note: The data presented in this table is representative and derived from computational studies on similar substituted aniline molecules for illustrative purposes.

Ab Initio Molecular Dynamics Simulations for Reaction Dynamics

While DFT provides a static picture of the molecule, Ab Initio Molecular Dynamics (AIMD) simulations offer insights into the dynamic behavior of this compound during a chemical reaction. semanticscholar.org AIMD combines quantum mechanical calculations of forces on the atoms with classical mechanics to simulate the atomic motions over time. This allows for the exploration of reaction pathways, transition states, and the influence of solvent molecules.

For instance, AIMD simulations can model the N-H bond activation of this compound in a catalytic cycle or its interaction with other reagents in solution. These simulations can reveal the step-by-step mechanism of a reaction, including the formation and breaking of bonds, and can help to identify key intermediates. The simulations track the trajectory of each atom over picoseconds, providing a detailed movie of the chemical transformation.

Prediction of Reactivity and Selectivity Profiles in Catalytic Cycles

Computational methods, particularly DFT, are invaluable for predicting the reactivity and selectivity of compounds like this compound when they are used as ligands in catalytic cycles. nih.govresearchgate.net By calculating the energy profiles of different reaction pathways, researchers can determine the most likely course of a reaction and predict the major products.

A computational study on a rhodium(III)-catalyzed reaction of aniline derivatives revealed that the insertion step was the rate-determining step with a barrier of 22.0 kcal/mol. nih.gov Such calculations can highlight the role of additives and co-catalysts in promoting certain reaction steps. nih.gov

Table 2: Hypothetical Energy Barriers for a Catalytic Cycle

| Catalytic Step | Calculated Activation Energy (kcal/mol) |

|---|---|

| Oxidative Addition | 15.2 |

| Transmetalation | 12.5 |

Note: This table provides illustrative data on the energy barriers that could be calculated for a hypothetical catalytic cycle involving a ligand derived from this compound.

By providing a detailed understanding of the structure-reactivity relationships at a molecular level, these advanced computational techniques are essential tools for the rational design of new catalysts and for optimizing reaction conditions for the synthesis of valuable chemical compounds.

Applications in Material Science and Advanced Organic Frameworks

Precursor in Polymer Chemistry

In the realm of polymer chemistry, 4-iodo-2,6-diisopropylaniline serves as a crucial starting material for the creation of polymers with specific functionalities. The ability to modify the iodine substituent through various chemical transformations provides a powerful tool for tuning the properties of the final polymeric material.

As a monomer, this compound can be polymerized through reactions targeting the amino group or through cross-coupling reactions involving the iodo group. This dual reactivity allows for the synthesis of a diverse range of functionalized homopolymers and copolymers. The incorporation of this aniline (B41778) derivative can introduce specific properties to the polymer backbone, such as altered solubility, thermal stability, and the potential for post-polymerization modification.

| Polymer Type | Monomer(s) | Key Properties | Potential Applications |

| Homopolymer | This compound | Tunable refractive index, potential for crosslinking | Optical films, specialty coatings |

| Copolymer | This compound and other vinyl or aromatic monomers | Enhanced thermal stability, modifiable side chains | High-performance plastics, membranes |

The electronic properties of polymers derived from this compound are of particular interest for applications in optoelectronics and sensing. The presence of the heavy iodine atom can influence the photophysical properties of the material, potentially leading to applications in areas such as organic light-emitting diodes (OLEDs) and photovoltaic devices. Furthermore, the aniline nitrogen and the aromatic ring can act as recognition sites for various analytes, making these polymers promising candidates for chemical sensors.

| Application Area | Desired Material Property | Role of this compound |

| Optoelectronics | Efficient charge transport, tunable emission spectra | Modification of electronic structure, introduction of heavy atom effect |

| Sensing | Specific analyte binding, signal transduction | Provision of binding sites, modulation of electronic properties upon binding |

Integration into Porous Organic Materials

The precise geometry and reactive sites of this compound make it an excellent candidate for the construction of porous organic materials. These materials are characterized by their high surface areas and well-defined pore structures, which are crucial for applications in gas storage, separation, and catalysis.

In the synthesis of Covalent Organic Frameworks (COFs) and Porous Aromatic Frameworks (PAFs), this compound can be utilized as a linker or building block. The amino group can participate in the formation of imine or other covalent bonds that define the framework structure. The iodo-substituent offers a site for post-synthetic modification, allowing for the introduction of new functional groups within the pores of the COF or PAF. This can be used to tailor the material's affinity for specific molecules.

While not a primary building block of Metal-Organic Frameworks (MOFs), which consist of metal ions linked by organic ligands, this compound can be used to functionalize these materials. It can be introduced as a modulating agent during MOF synthesis or used to modify the organic linkers post-synthetically. This functionalization can alter the pore environment of the MOF, enhancing its performance in applications such as selective gas adsorption and heterogeneous catalysis.

Future Research Directions and Emerging Paradigms

Integration with Flow Chemistry and Sustainable Synthetic Methodologies

The synthesis and application of 4-iodo-2,6-diisopropylaniline and its derivatives are increasingly benefiting from the integration of flow chemistry and sustainable synthetic methodologies. Continuous-flow synthesis offers significant advantages over traditional batch processes, including enhanced reaction control, improved safety, and greater scalability. For sterically hindered anilines, flow chemistry can facilitate challenging reactions by enabling precise control over reaction time, temperature, and mixing, leading to higher yields and purities.

A key area of development is the use of flow reactors for the synthesis of N-heterocyclic carbene (NHC) precursors derived from bulky anilines like 2,6-diisopropylaniline (B50358). beilstein-journals.orgnih.gov The iodinated analogue, this compound, serves as a valuable building block for introducing iodine functionality into these important ligands, which can then be used for further synthetic modifications or to tune the electronic properties of the resulting metal complexes. Flow chemistry facilitates the multi-step synthesis of these complex molecules in a streamlined and efficient manner. ugent.be

Sustainable iodination methods are also a critical research focus. Traditional iodination procedures often employ harsh reagents and generate significant waste. The development of greener methods, potentially adaptable to flow synthesis, is a key objective. This includes exploring the use of molecular iodine in more environmentally friendly solvent systems, which has been shown to be an effective method for the synthesis of this compound. wikipedia.org

Table 1: Comparison of Batch vs. Flow Synthesis for Bulky Aniline (B41778) Derivatives

| Feature | Batch Synthesis | Flow Synthesis |

| Reaction Control | Limited control over local temperature and concentration gradients. | Precise control over temperature, pressure, and mixing. |

| Safety | Handling of large volumes of hazardous materials poses risks. | Smaller reaction volumes at any given time enhance safety. |

| Scalability | Scaling up can be challenging and may require process redesign. | Readily scalable by extending reaction time or using parallel reactors. |

| Efficiency | Can be less efficient with lower space-time yields. | Often provides higher space-time yields and improved efficiency. |

Development of Advanced Analytical Techniques for In Situ Monitoring of Reactions

The optimization and control of reactions involving this compound necessitate the development and application of advanced analytical techniques for in situ monitoring. Real-time analysis provides crucial insights into reaction kinetics, intermediate formation, and endpoint determination, enabling more efficient and reproducible synthetic processes. aiche.orgamericanpharmaceuticalreview.com

Spectroscopic methods such as Raman and mid-infrared (IR) spectroscopy are powerful tools for in situ reaction monitoring. aiche.orgamericanpharmaceuticalreview.comresearchgate.net These non-invasive techniques can be integrated directly into flow reactors to provide continuous data on the chemical composition of the reaction mixture. For the synthesis of this compound, these techniques could be employed to monitor the consumption of the starting aniline and the formation of the iodinated product in real-time. This would allow for precise control over the reaction to maximize yield and minimize the formation of byproducts.

The development of advanced data analysis techniques, including chemometrics, will be crucial for extracting meaningful information from the large datasets generated by in situ monitoring. These approaches can help to identify reaction trends, build predictive models, and ultimately enable automated process control.

Table 2: Advanced Analytical Techniques for In Situ Reaction Monitoring

| Technique | Principle | Application for this compound |

| Raman Spectroscopy | Measures vibrational modes of molecules based on inelastic scattering of monochromatic light. aiche.org | Monitoring the formation of the C-I bond and changes in the aromatic ring substitution pattern. |

| Mid-Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. americanpharmaceuticalreview.com | Tracking the disappearance of the N-H stretch of the starting aniline and the appearance of new vibrational modes in the product. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | In-line NMR can provide quantitative data on reactant conversion and product formation. |

Exploration of Novel Reactivity and Unconventional Applications in Main Group Chemistry

The unique steric and electronic properties of this compound make it an intriguing building block for exploring novel reactivity and unconventional applications in main group chemistry. The bulky diisopropyl groups create a sterically hindered environment around the nitrogen atom, which can lead to unusual coordination behavior and reactivity.

One exciting area of research is the use of bulky anilines in the formation of "frustrated Lewis pairs" (FLPs). wikipedia.orgnih.gov FLPs are combinations of a Lewis acid and a Lewis base that are sterically prevented from forming a classical adduct. This "frustration" leads to unique reactivity, including the ability to activate small molecules like hydrogen and carbon dioxide. The steric bulk of this compound could be exploited to create novel FLP systems with tailored reactivity.

Furthermore, the presence of the iodine atom provides a handle for further functionalization, allowing for the synthesis of a wide range of derivatives with unique properties. For example, the C-I bond can participate in various coupling reactions, enabling the introduction of other functional groups. This opens up possibilities for creating novel main group element-containing compounds with interesting electronic and structural features. Research into the reactions of bulky anilines with main group elements like aluminum has already shown the formation of interesting dimeric and trimeric structures, highlighting the potential for discovering new chemical transformations. researchgate.net

Synergistic Approaches in Computational and Experimental Design for Catalysis and Materials Discovery

The development of new catalysts and functional materials based on this compound will be greatly accelerated by synergistic approaches that combine computational modeling and experimental design. Computational chemistry can provide valuable insights into the electronic structure, reactivity, and potential applications of molecules, guiding experimental efforts and reducing the need for extensive trial-and-error synthesis.

Density functional theory (DFT) calculations, for instance, can be used to predict the geometric and electronic properties of metal complexes containing ligands derived from this compound. This information can help in the rational design of catalysts with enhanced activity and selectivity for specific organic transformations. Computational studies can also be used to investigate reaction mechanisms, providing a deeper understanding of how these catalysts function.

In the realm of materials discovery, computational screening can be employed to predict the properties of new organic materials derived from this compound. chemrxiv.org This can help to identify promising candidates for applications in areas such as organic electronics and functional polymers. The synergy between in silico prediction and experimental validation will be a powerful engine for innovation, enabling the rapid discovery and development of next-generation catalysts and materials.

Q & A

Q. What are the common synthetic routes for 4-iodo-2,6-diisopropylaniline, and how are yields optimized?

The compound is typically synthesized via direct iodination of 2,6-diisopropylaniline. Two primary methods are documented:

- Method A : Reacting 2,6-diisopropylaniline with iodine in a saturated sodium bicarbonate/ether system. Excess iodine is quenched with sodium thiosulfate .

- Method B : Copper(I)-catalyzed coupling of 2,6-diisopropylaniline with diethyl malonate in THF, using Cs₂CO₃ as a base and 2-phenylphenol as an additive. This method achieves ~59% yield after column chromatography .

Key considerations : - Method A requires careful control of iodine stoichiometry to minimize side products.

- Method B uses catalytic CuI, which may introduce metal contamination requiring post-synthesis purification.

Q. How is this compound characterized structurally and chemically?

- ¹H NMR : Distinct aromatic proton signals appear downfield due to the electron-withdrawing iodine substituent. For example, in CDCl₃, the para-iodo group deshields adjacent protons, producing a singlet at δ ~7.2 ppm .

- Purification : Silica gel chromatography (eluent: CH₂Cl₂) is standard to isolate the compound from byproducts like unreacted aniline or diiodinated species .

- Purity validation : GC or HPLC with UV detection ensures >95% purity, particularly when used in coordination chemistry or polymer synthesis .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during iodination of 2,6-diisopropylaniline?

Regioselective iodination at the 4-position is influenced by steric and electronic factors:

- Steric effects : The bulky isopropyl groups at the 2- and 6-positions direct electrophilic substitution to the less hindered 4-position .

- Reaction conditions : Using NaHCO₃ buffer (Method A) minimizes acid-catalyzed side reactions, while CuI catalysis (Method B) enhances selectivity via intermediate aryl copper complexes .

Data contradiction : While Method A avoids metal catalysts, it requires precise iodine quenching, whereas Method B offers scalability but introduces metal residues.

Q. How does this compound function as a precursor in N-heterocyclic carbene (NHC) ligand synthesis?

The iodine substituent is a versatile leaving group for cross-coupling reactions. For example:

- Pd-catalyzed coupling : Reacting with boronic acids or isocyanides forms biaryl or carbene ligands, respectively. A Pd(OAc)₂/Ph₃P system in THF/H₂O achieves this with >70% efficiency .

- Functional group compatibility : The iodo group is inert to malonate esterification (used in polymer probe synthesis), enabling sequential derivatization .

Challenge : Competing dehalogenation under strong reducing conditions requires careful selection of catalysts (e.g., Pd over Ni) .

Q. What analytical methods quantify this compound in complex matrices, and how are interferences mitigated?

- HPLC-UV : A C18 column with acetonitrile/water mobile phase resolves the compound from chlorinated byproducts (e.g., 4-chloro-2,6-DMP). Detection at 254 nm is optimal .

- Quenching protocols : Residual oxidizing agents (e.g., ClO₂) are neutralized with ascorbic acid before analysis to prevent post-synthesis iodination or degradation .

Validation : Spike-and-recovery experiments in environmental or biological samples confirm method accuracy (recovery: 90–105%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.